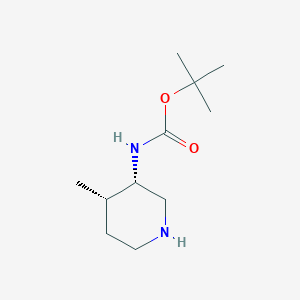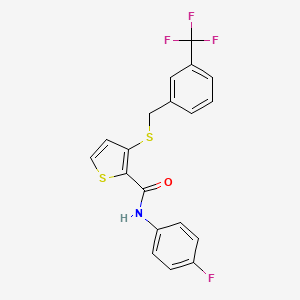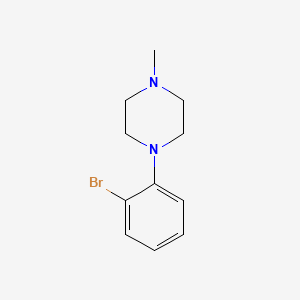
1-(2-Bromophenyl)-4-methylpiperazine
概要
説明
Synthesis Analysis
While specific synthesis methods for “1-(2-Bromophenyl)-4-methylpiperazine” were not found, bromophenyl compounds are often synthesized through bromination reactions . For example, substituted 2-bromo phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromomalonate .科学的研究の応用
Chemical Synthesis and Ligand Development
- 1-(2-Bromophenyl)-4-methylpiperazine has been utilized in chemical synthesis, particularly in the development of ligands for modelling the active site of type 3 copper proteins. One study synthesized ligands like 4-bromo-2-(4-methylpiperazin-1-ylmethyl)-6-[{2-(1-piperidyl)ethyl}aminomethyl]phenol to model this site, showing how modifications in the bromophenol-based ligands affect catecholase activity and speciation in solution (Merkel et al., 2005).
Medicinal Drug Synthesis
- This compound has been used in the synthesis of various medicinal drugs. For example, 1-amino-4-methylpiperazine, a closely related compound, is a key intermediate in drug synthesis. An efficient method for its isolation was developed by reacting N,N-bis(2-chloroethyl)methylamine with an aqueous solution of hydrazine, demonstrating its importance in pharmaceutical synthesis (Kushakova et al., 2004).
Anticancer Activity
- In the field of oncology, derivatives of 1-(2-Bromophenyl)-4-methylpiperazine have been explored for anticancer activity. For instance, 4-methylpiperazine-1-carbodithioc acid derivatives showed excellent in vivo and in vitro anticancer activity and low toxicity. This highlights the potential of this compound in the development of new anticancer agents (Jiang et al., 2007).
Anticonvulsant Properties
- Research into the anticonvulsant properties of related compounds, like 4-(4-Bromophenyl)-3-morpholinopyrrole, indicates the significance of the bromophenyl group in medicinal chemistry. These compounds have shown considerable activity with a lack of neurotoxicity, suggesting the relevance of 1-(2-Bromophenyl)-4-methylpiperazine in this area (Unverferth et al., 1998).
Antibacterial and Antifungal Activity
- Derivatives of 1-(2-Bromophenyl)-4-methylpiperazine have been synthesized with significant antibacterial and antifungal activity. This indicates its potential use in the development of new antimicrobial agents (Nagaraj et al., 2018).
Biochemical Research
- In biochemical research, 1-(2-Bromophenyl)-4-methylpiperazine derivatives have been utilized in studying protein-ligand interactions. For example, thiophene-2-carboxaldehyde derivatives have been investigated for their binding characteristics with Human Serum Albumin, using various spectroscopic and docking studies (Shareef et al., 2016).
将来の方向性
特性
IUPAC Name |
1-(2-bromophenyl)-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHDZLSJTFQULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288941 | |
| Record name | 1-(2-Bromophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-4-methylpiperazine | |
CAS RN |
250383-81-4 | |
| Record name | 1-(2-Bromophenyl)-4-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250383-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


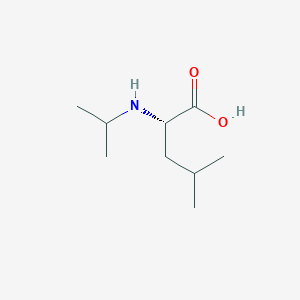
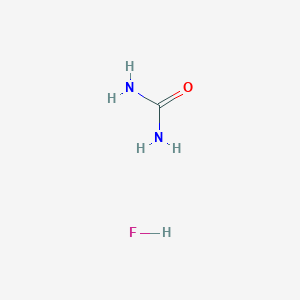
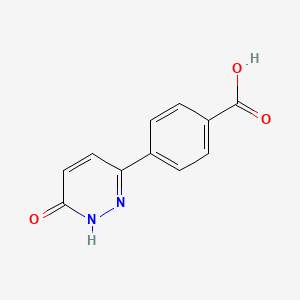
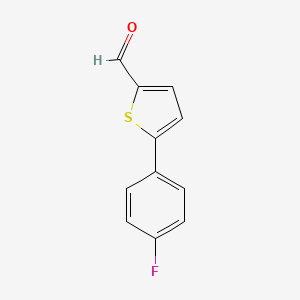
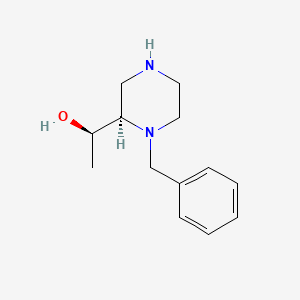
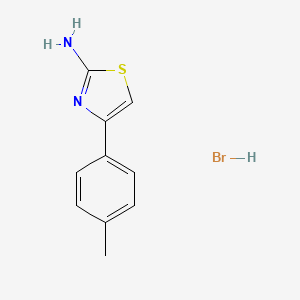
![4-Oxatetracyclo[6.2.1.0^{2,7}.0^{3,5}]undecan-10-yl acetate](/img/structure/B3119320.png)
